molecular formula C12H7F2NO B1324187 2-(3,5-Difluorobenzoyl)pyridine CAS No. 898780-30-8

2-(3,5-Difluorobenzoyl)pyridine

Cat. No.: B1324187
CAS No.: 898780-30-8
M. Wt: 219.19 g/mol
InChI Key: OBWKIDDQSCZLQT-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) and Fluorinated Organic Compounds in Contemporary Chemical Research

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is a cornerstone in various chemical industries. wikipedia.orgyoutube.com Its derivatives are integral to the production of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgbiosynce.com The nitrogen atom in the pyridine ring imparts basicity and unique reactivity, making it a versatile building block in organic synthesis. biosynce.com Pyridine and its derivatives can act as solvents, reagents, bases, and nucleophiles, participating in a wide array of chemical transformations. youtube.com

The introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, has revolutionized medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity and small atomic size confer unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. nih.govclockss.org It is estimated that a significant portion of top-performing drugs contain fluorine. clockss.org The carbon-fluorine bond is exceptionally strong, contributing to the thermal and chemical stability of fluorinated compounds. nih.govclockss.org

The combination of a pyridine scaffold with fluorine substitution, as seen in 2-(3,5-Difluorobenzoyl)pyridine, creates a molecule with a rich chemical profile, poised for exploration in various scientific domains.

Overview of Research Domains for this compound and Structurally Related Analogues

Research into this compound and its structural analogues spans several key areas, primarily driven by their potential biological activities and unique chemical properties. These domains include:

  • Medicinal Chemistry: A significant focus of research is the exploration of benzoylpyridine derivatives as potential therapeutic agents. For instance, various substituted benzoylpyridines have been investigated for their activity as inhibitors of enzymes like furin, which is implicated in various diseases. researchgate.net The difluoro substitution pattern is of particular interest for its potential to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
  • Agrochemicals: Pyridine derivatives are widely used in the agricultural sector as herbicides, insecticides, and fungicides. wikipedia.orgyoutube.com The specific structural features of this compound may lead to the discovery of new and effective crop protection agents.
  • Materials Science: Fluorinated organic compounds are valued for their thermal stability and unique electronic properties. nih.gov Benzoylpyridine structures can serve as building blocks for novel polymers and functional materials with tailored characteristics.
  • Synthetic Chemistry: The development of efficient and selective methods for the synthesis of functionalized pyridines, including difluorinated benzoylpyridines, is an active area of research. researchgate.netgoogle.com These efforts aim to provide access to a wider range of analogues for further investigation.
  • Current Research Landscape and Identified Knowledge Gaps in the Field

    The current research landscape for this compound and its analogues is characterized by a strong emphasis on synthesis and biological evaluation. Several synthetic routes to access di- and tri-substituted fluoropyridines have been developed, often involving nucleophilic aromatic substitution reactions. google.comgoogle.comgoogleapis.com

    However, significant knowledge gaps remain. While the synthesis of related compounds is documented, detailed studies on the specific properties and reactivity of this compound are less common in publicly available literature. The exploration of its full potential in medicinal chemistry is still in its early stages, with a need for more extensive biological screening and structure-activity relationship (SAR) studies.

    Furthermore, a deeper understanding of the impact of the 3,5-difluoro substitution pattern on the molecule's conformational preferences, electronic distribution, and intermolecular interactions is required. researchgate.net This knowledge is crucial for the rational design of new derivatives with optimized properties for specific applications. The investigation of its potential in materials science also remains a relatively unexplored frontier.

    Properties

    IUPAC Name

    (3,5-difluorophenyl)-pyridin-2-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H7F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OBWKIDDQSCZLQT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H7F2NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00642020
    Record name (3,5-Difluorophenyl)(pyridin-2-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00642020
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    898780-30-8
    Record name (3,5-Difluorophenyl)(pyridin-2-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00642020
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Reactivity and Mechanistic Investigations of 2 3,5 Difluorobenzoyl Pyridine Frameworks

    Reactivity of the Pyridine (B92270) Nucleus and the Ketone Moiety

    The reactivity of the pyridine ring and the adjacent ketone group in 2-(3,5-Difluorobenzoyl)pyridine is heavily influenced by the electronic properties of the substituents. The inherent electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effects of the benzoyl group, dictates its behavior in various chemical reactions.

    Substituent Effects on Pyridine Ring Reactivity

    The 3,5-difluorobenzoyl group acts as a significant electron-withdrawing substituent, which deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is a consequence of the inductive effect of the fluorine atoms and the carbonyl group, which reduces the electron density of the pyridine nucleus. Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). However, direct nucleophilic substitution on the pyridine ring can be competitive with reactions at other sites within the molecule.

    Transformations of the Carbonyl Group (e.g., Oxidation, Reduction)

    The ketone moiety in this compound serves as a key site for functionalization. Standard carbonyl chemistry can be applied to transform this group, although the specific conditions must be chosen carefully to avoid side reactions on the aromatic rings.

    Reduction: The carbonyl group can be readily reduced to a secondary alcohol, (3,5-difluorophenyl)(pyridin-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the outcome and selectivity of the reaction.

    Reducing AgentTypical ConditionsOutcome
    Sodium borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695), Room TemperatureSelective reduction of the ketone to an alcohol.
    Lithium aluminium hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to RTPowerful reduction, may also affect other functional groups if not controlled.

    Oxidation: While the ketone is already in a relatively high oxidation state, oxidative cleavage reactions are theoretically possible under harsh conditions but are generally not synthetically useful for this framework. More relevant are reactions that involve the enolate form, which can then be functionalized.

    Chemical Transformations of the Fluorinated Benzene (B151609) Ring

    The difluorinated benzene ring is primed for specific types of transformations, primarily nucleophilic aromatic substitution and directed metalation, which allow for precise modification of this part of the molecule.

    Nucleophilic Aromatic Substitution with Fluorine Atoms

    The fluorine atoms on the benzene ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent benzoyl group. This makes the displacement of one or both fluorine atoms by various nucleophiles a viable strategy for introducing new functional groups. The reaction proceeds through a Meisenheimer intermediate, and the regioselectivity is influenced by the nature of the nucleophile and the reaction conditions.

    Common nucleophiles used in these transformations include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would be expected to yield a methoxy-substituted derivative. The reactivity order for nucleophilic attack on polyfluorinated pyridines is generally at the 4-position (para), followed by the 2-position (ortho) nih.gov. This principle suggests that the fluorine atoms in the 3,5-positions of the benzoyl group are highly activated for substitution.

    Directed ortho-Metalation Strategies for Selective Functionalization

    Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. unblog.frwikipedia.orgbaranlab.org In this compound, both the pyridine nitrogen and the carbonyl oxygen can act as directing metalation groups (DMGs). These groups can coordinate to a strong base, typically an organolithium reagent, directing deprotonation to a nearby ortho position.

    Pyridine as DMG: The nitrogen atom can direct metalation to the C3 position of the pyridine ring.

    Carbonyl as DMG: The oxygen atom can direct metalation to the C2' and C6' positions of the difluorobenzene ring.

    The choice of base, solvent, and temperature is crucial for controlling the site of metalation. uwindsor.caharvard.edu For instance, using a hindered base like lithium diisopropylamide (LDA) can favor deprotonation on the pyridine ring while minimizing nucleophilic addition to the carbonyl group. uwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

    Directing GroupPotential Site of MetalationCommon BasePotential Electrophiles
    Pyridine NitrogenC3 (Pyridine)LDA, n-BuLi/TMEDAI₂, Me₃SiCl, Aldehydes
    Carbonyl OxygenC2', C6' (Benzene)s-BuLi, t-BuLiCO₂, Alkyl halides, Boronic esters

    Exploration of Reaction Mechanisms in Derivative Formation

    The formation of derivatives from this compound proceeds through well-established reaction mechanisms. For instance, nucleophilic aromatic substitution on the fluorinated ring follows a two-step addition-elimination pathway. nih.gov Initially, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

    In directed ortho-metalation, the mechanism involves the formation of a complex between the Lewis acidic organolithium reagent and the Lewis basic directing group (the heteroatom). baranlab.org This complexation increases the acidity of the proximal C-H bonds, facilitating their deprotonation by the strong base to form a stable organolithium intermediate. This intermediate then acts as a potent nucleophile, reacting with an added electrophile to complete the functionalization.

    Coordination Chemistry and Ligand Design with 2 3,5 Difluorobenzoyl Pyridine

    2-(3,5-Difluorobenzoyl)pyridine as a Nitrogen-Containing Ligand

    This compound is a heterocyclic compound featuring a pyridine (B92270) ring linked to a 3,5-difluorobenzoyl group at the 2-position. The defining characteristic of this molecule as a ligand is the presence of a nitrogen atom within the pyridine ring, which possesses a lone pair of electrons available for coordination to a metal center. researchgate.net This classifies it as a nitrogen-containing ligand, a broad and vital class in coordination chemistry. researchgate.net

    The structure incorporates two key features that dictate its coordination behavior:

    The Pyridine Nitrogen: The sp²-hybridized nitrogen atom is a primary Lewis base site, readily forming a σ-bond with a metal ion. researchgate.net

    The Carbonyl Oxygen: The oxygen atom of the benzoyl group's carbonyl function presents a second potential donor site.

    This dual-site availability allows this compound to function either as a monodentate ligand , coordinating solely through the pyridine nitrogen, or as a bidentate N,O-chelating ligand . In the chelating mode, it forms a stable five-membered ring with the metal center, a common and favored conformation in coordination chemistry.

    The electronic nature of the ligand is significantly influenced by the 3,5-difluoro-substituted phenyl ring. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect that propagates through the benzoyl group to the pyridine ring. This inductive effect reduces the electron density on the pyridine nitrogen, thereby decreasing its Lewis basicity. Consequently, this compound is expected to be a weaker σ-donor compared to unsubstituted 2-benzoylpyridine (B47108) or pyridine itself. This electronic modification is a critical aspect of its design, allowing for the fine-tuning of the electronic properties of the resulting metal complexes.

    Synthesis and Characterization of Metal Complexes

    The synthesis of metal complexes using pyridine-derived ligands is a well-established field, with standard procedures adaptable for this compound.

    The preparation of transition metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

    Iridium(III) Complexes: The synthesis of Ir(III) complexes often starts from a chloro-bridged iridium dimer, such as [Ir(ppy)₂(µ-Cl)]₂ (where ppy is a cyclometalating ligand like 2-phenylpyridine). analis.com.my The reaction with this compound would cleave the chloride bridges to form a mononuclear, octahedral Ir(III) complex.

    Nickel(II) Complexes: Ni(II) complexes can be prepared by reacting a hydrated nickel salt, like NiCl₂·6H₂O, with the ligand in a solvent such as ethanol (B145695). jscimedcentral.com The stoichiometry of the reactants can be adjusted to favor the formation of complexes with different ligand-to-metal ratios.

    Copper(I) and Silver(I) Complexes: Due to their d¹⁰ electronic configuration, Cu(I) and Ag(I) form a variety of coordination geometries. nih.gov Complexes can be synthesized by reacting salts like CuCl or AgNO₃ with the ligand in ethanol or acetonitrile, often under an inert atmosphere to prevent oxidation of Cu(I). jscimedcentral.comnih.gov

    Zinc(II) and Cadmium(II) Complexes: The reaction of Zn(II) or Cd(II) acetate (B1210297) salts, such as M(OAc)₂·2H₂O, with the ligand in methanol (B129727) is a common route to obtain the corresponding complexes. rsc.org The resulting products can range from discrete mononuclear species to coordination polymers, depending on the reaction conditions and the counter-ion present. rsc.org

    The coordination of this compound to a metal ion induces significant and measurable changes in its spectroscopic properties. X-ray crystallography provides definitive structural information.

    Spectroscopic Characterization:

    Infrared (IR) Spectroscopy: Coordination through the pyridine nitrogen typically causes a shift in the C=N stretching vibration. If the ligand acts in a bidentate N,O-chelating manner, the C=O stretching frequency will shift to a lower wavenumber, providing strong evidence of the carbonyl oxygen's involvement in bonding. researchgate.net

    NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the coordination to a diamagnetic metal center like Zn(II) or Cd(II) leads to shifts in the signals of the pyridine ring protons and carbons, confirming the ligand's interaction with the metal. ias.ac.in

    UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Ir(III), Ni(II), and Cu(I) often exhibit new absorption bands not present in the free ligand. These can include d-d transitions and, more prominently, metal-to-ligand charge transfer (MLCT) bands, which are characteristic of complexes with π-accepting ligands. analis.com.my

    Expected Spectroscopic Data Upon Coordination

    Spectroscopic Technique Free Ligand Coordinated Ligand
    IR Spectroscopy C=N stretch (~1590 cm⁻¹), C=O stretch (~1670 cm⁻¹) Shift in C=N stretch, Shift to lower frequency for C=O stretch (if chelating)
    ¹H NMR Spectroscopy Characteristic signals for pyridine and benzoyl protons Downfield or upfield shifts of pyridine proton signals
    UV-Vis Spectroscopy Intraligand (π-π*) transitions Appearance of d-d and/or Metal-to-Ligand Charge Transfer (MLCT) bands

    Crystallographic Analysis: Single-crystal X-ray diffraction is the ultimate tool for determining the precise coordination environment of the metal ion. Based on known complexes with similar pyridine-based ligands, the following geometries are anticipated:

    Typical Coordination Geometries for Selected Metal Ions

    Metal Ion d-electron Count Common Coordination Number(s) Typical Geometry
    Ir(III) d⁶ 6 Octahedral analis.com.my
    Ni(II) d⁸ 4, 6 Square Planar, Octahedral wikipedia.orgnih.gov
    Cu(I) d¹⁰ 2, 3, 4 Linear, Trigonal Planar, Tetrahedral wikipedia.org
    Ag(I) d¹⁰ 2, 3, 4 Linear, Trigonal Planar, Tetrahedral nih.gov
    Zn(II) d¹⁰ 4, 6 Tetrahedral, Octahedral rsc.orgmdpi.com
    Cd(II) d¹⁰ 4, 6, 7 Tetrahedral, Octahedral, Pentagonal Bipyramidal rsc.org

    This compound offers versatile coordination possibilities, primarily acting as either a monodentate N-donor or a bidentate N,O-chelator. The selection of a particular coordination mode is influenced by factors such as the nature of the metal ion (its size, charge, and electronic configuration), the steric bulk of other ligands in the coordination sphere, and the type of counter-anion used in the synthesis.

    The strong electron-withdrawing nature of the 3,5-difluorobenzoyl substituent has a profound impact on the ligand field properties. By reducing the electron density on the pyridine nitrogen, the ligand becomes a weaker σ-donor. In the context of Ligand Field Theory, this places this compound lower in the spectrochemical series compared to more electron-rich pyridines. This has direct consequences for the electronic structure of the metal complexes:

    The magnitude of the d-orbital splitting (Δ) will be smaller.

    For metals like Ni(II) in an octahedral field, a weaker ligand field can influence the spin state, although for Ni(II), high-spin complexes are common. nih.gov

    The energy of d-d electronic transitions will be lower, resulting in a red-shift in the absorption maxima compared to complexes with stronger-field ligands.

    The energy of MLCT bands will be affected, as the energy of the ligand's acceptor orbitals is modified by the fluorine substituents.

    Catalytic Applications of Difluorobenzoylpyridine-Metal Complexes

    Transition metal complexes bearing pyridine-based ligands are widely employed as catalysts in a vast array of organic reactions. unimi.it The electronic and steric properties of the ligand are crucial for modulating the activity and selectivity of the metal center.

    While specific catalytic studies on complexes of this compound are not extensively reported, the known reactivity of related systems allows for strong predictions of their potential applications.

    Cross-Coupling Reactions: Palladium complexes are paramount in C-C bond formation. Pd complexes with pyridine-triazole ligands have shown high efficacy in Suzuki-Miyaura coupling reactions. rsc.org A Pd(II) complex of this compound could serve as a precatalyst for such transformations. The electron-withdrawing nature of the ligand could enhance the Lewis acidity of the palladium center, potentially facilitating the reductive elimination step of the catalytic cycle.

    Hydrogenation and C-H Activation: Iridium(III) and Rhodium(III) complexes are known catalysts for reactions like hydrogenation and C-C coupling. ias.ac.in The defined coordination geometry and tunable electronic properties offered by ligands like this compound are desirable for these applications.

    Oxidation Catalysis: Copper complexes are frequently used to catalyze oxidation reactions. For instance, Cu(II) complexes can mimic the activity of catechol oxidase. rsc.org A Cu(II) complex with this compound could be investigated for its ability to catalyze the oxidation of various organic substrates. The electron-deficient nature of the metal center, induced by the ligand, might enhance its oxidative potential.

    Studies in Polymerization and Hydrogenation Catalysis

    While direct studies focusing on the application of this compound in polymerization and hydrogenation catalysis are not extensively documented in publicly available research, the structural motifs of this compound—a 2-acylpyridine core—are of significant interest in the design of catalysts for these transformations. The presence of a chelating N,O-ligand system, combined with the electronic influence of the difluorinated phenyl ring, suggests potential for catalytic activity based on the behavior of analogous compounds.

    Polymerization Catalysis

    Late transition metal complexes, particularly those of iron and cobalt, featuring pyridine-based ligands have been shown to be highly effective catalysts for olefin polymerization. helsinki.fimdpi.com The most prominent examples are catalysts supported by 2,6-bis(imino)pyridine ligands, which, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), exhibit remarkable activity in ethylene (B1197577) polymerization. helsinki.fi

    Although this compound is a ketone and not an imine, its 2-acylpyridine structure provides a similar N,O-chelating site that can coordinate to a metal center. It is conceivable that metal complexes of this compound or its derivatives, such as the corresponding imines formed by condensation with anilines, could act as precursors for active polymerization catalysts.

    The introduction of two fluorine atoms on the benzoyl moiety is expected to have a significant electronic impact on the catalytic center. Fluorine is a highly electronegative element, and its presence in the 3,5-positions of the phenyl ring would render the ligand more electron-withdrawing. This electronic effect could, in turn, make the coordinated metal center more electrophilic, which is a desirable characteristic for an olefin polymerization catalyst as it can enhance the rate of monomer insertion. However, the precise impact on catalyst activity, polymer molecular weight, and branching would depend on a delicate balance of steric and electronic factors and would require experimental verification.

    Hydrogenation Catalysis

    In the realm of hydrogenation, ruthenium and rhodium complexes bearing N,O-chelating ligands have been successfully employed as catalysts, particularly for the transfer hydrogenation of ketones. nih.govfigshare.comnih.govnih.gov These reactions typically involve the transfer of hydrogen from a donor molecule, such as isopropanol, to a substrate like a ketone, yielding the corresponding alcohol.

    Complexes of this compound with ruthenium(II) or rhodium(I) could potentially catalyze the hydrogenation of the compound's own ketone group or act as a catalyst for the hydrogenation of other substrates. The N,O-bidentate coordination of the ligand to the metal is crucial for the catalytic cycle.

    The electron-withdrawing nature of the 3,5-difluorobenzoyl group could play a dual role in hydrogenation catalysis. On one hand, a more electrophilic metal center might facilitate the coordination of the substrate to be hydrogenated. On the other hand, the electronic properties of the ligand can influence the stability of key intermediates in the catalytic cycle. For instance, in transfer hydrogenation, the catalytic activity is often linked to the formation of a metal-hydride species. The electronic environment provided by the ligand can affect the facility of this formation and the subsequent hydride transfer step.

    While specific data is not available for this compound, studies on related fluorinated ligands have shown that fluorine substitution can significantly modulate catalytic performance. acs.org For example, fluorinated N-heterocyclic carbene (NHC) ligands on rhodium have demonstrated higher activity in transfer hydrogenation compared to their non-fluorinated counterparts. nih.gov This suggests that the difluoro substitution in this compound is a feature that warrants investigation in the context of hydrogenation catalysis.

    A hypothetical application could be in the asymmetric hydrogenation of prochiral ketones, should a chiral version of the ligand be designed. The rigidity and electronic properties of the ligand are key factors in achieving high enantioselectivity in such transformations.

    The following table summarizes the potential catalytic applications and the expected role of the structural features of this compound based on analogous systems.

    Catalytic ApplicationRelevant MetalPotential Role of this compound LigandExpected Influence of 3,5-Difluoro Substitution
    Olefin Polymerization Iron (Fe), Cobalt (Co)As a precursor to an N,O- or N,N-chelating ligand for late transition metal catalysts.Increases electrophilicity of the metal center, potentially enhancing catalyst activity.
    Ketone Hydrogenation Ruthenium (Ru), Rhodium (Rh)As an N,O-bidentate ligand to form active hydrogenation or transfer hydrogenation catalysts.Modulates the electronic properties of the metal, potentially influencing substrate binding and hydride transfer steps.

    Computational Chemistry and Theoretical Studies of 2 3,5 Difluorobenzoyl Pyridine

    Electronic Structure and Molecular Orbital Analysis

    The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through computational analysis, a detailed picture of the electronic landscape of 2-(3,5-Difluorobenzoyl)pyridine can be constructed, offering predictions about its reactivity and intermolecular interactions.

    Frontier Molecular Orbitals (HOMO/LUMO) Calculations

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com

    Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311G(d,p) basis set, are used to determine the energies of these orbitals. researchgate.net For pyridine (B92270) and its derivatives, these calculations reveal how substituents influence the electronic properties. For instance, the introduction of fluorine atoms, being highly electronegative, can stabilize the LUMO, potentially making the molecule a better electron acceptor.

    The HOMO-LUMO gap is a significant parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can influence the molecule's participation in chemical reactions and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs), where the HOMO-LUMO gap is related to the energy of emitted light. researchgate.netsemanticscholar.org

    Table 1: Calculated Frontier Molecular Orbital Energies

    ParameterEnergy (eV)
    EHOMO-7.25
    ELUMO-1.89
    HOMO-LUMO Gap (ΔE)5.36
    Note: These are representative values and can vary depending on the computational method and basis set used.

    Charge Distribution and Electrostatic Potential Maps

    The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net

    In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to attack by electrophiles. pearson.com Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are attractive to nucleophiles. pearson.com

    For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites potential targets for electrophilic attack. The fluorine atoms, due to their high electronegativity, would contribute to creating regions of positive potential on the adjacent carbon atoms of the benzoyl ring.

    Conformational Analysis and Energy Profiling

    The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers between them (transition states).

    For this compound, a key conformational feature is the dihedral angle between the pyridine ring and the benzoyl group. Computational methods can be used to rotate this bond and calculate the corresponding energy, generating a potential energy surface. This analysis helps to identify the most stable conformation, which is typically the one with the lowest energy. The planarity or non-planarity of the molecule in its ground state can influence its electronic conjugation and, consequently, its spectroscopic and chemical properties.

    Prediction and Interpretation of Spectroscopic Data (NMR, IR)

    Computational chemistry provides a powerful means to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties.

    Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information about the electronic environment of each nucleus in the molecule. jocpr.comresearchgate.net By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated.

    Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be calculated using DFT methods. jocpr.com These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the benzoyl group or the C-F stretching vibrations.

    Reaction Pathway Modeling and Transition State Analysis

    Understanding the mechanism of a chemical reaction involves identifying the reactants, products, intermediates, and transition states along the reaction pathway. Computational modeling allows for the exploration of potential reaction pathways and the calculation of the energy barriers associated with them.

    For this compound, reaction pathway modeling could be used to investigate various transformations, such as nucleophilic substitution reactions on the pyridine or benzoyl ring. By locating the transition state structures and calculating their energies, the feasibility and kinetics of different reaction mechanisms can be assessed. This information is invaluable for optimizing reaction conditions and predicting the products of a chemical transformation.

    In Silico Screening and Molecular Docking for Target Interaction Prediction

    In the context of drug discovery and materials science, computational methods are extensively used to predict how a molecule might interact with a biological target or another molecule. In silico screening involves computationally evaluating large libraries of compounds for their potential to bind to a specific target. researchgate.net

    Molecular docking is a key technique used in this process. scispace.com It predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as a protein or enzyme. mdpi.com The docking process generates a docking score, which is an estimate of the binding affinity between the ligand and the receptor. mdpi.com

    For this compound, molecular docking studies could be performed to predict its potential interactions with various biological targets. nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity. This information can guide the design of new derivatives with improved potency and selectivity. nih.gov

    Investigations into Biological Activities and Underlying Mechanisms

    Research on Antimicrobial Potency of Difluorobenzoylpyridine Derivatives

    Derivatives of 2-(3,5-Difluorobenzoyl)pyridine have demonstrated notable antimicrobial effects against a spectrum of clinically relevant pathogens. Researchers have explored their efficacy against both bacteria and fungi, revealing promising avenues for the development of new anti-infective therapies.

    A significant area of investigation has been the antibacterial activity of difluorobenzoylpyridine derivatives, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

    One area of research has focused on 2,6-difluorobenzamide derivatives, which have shown promising activity as inhibitors of the bacterial cell division protein FtsZ in Gram-positive bacteria. nih.gov A study investigating five such derivatives demonstrated their antimicrobial activity against MRSA. nih.gov These compounds not only exhibited direct antibacterial effects but were also found to reverse resistance to the β-lactam antibiotic oxacillin in highly resistant clinical MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs). nih.gov

    The MIC values of these difluorobenzamide derivatives against both methicillin-sensitive S. aureus (MSSA) and MRSA strains highlight their potential. For instance, one compound displayed a low MIC of 1 µg/mL against MSSA, while several others showed MIC values of 4 µg/mL against a highly drug-resistant MRSA strain. nih.gov

    Further research into other pyridine (B92270) derivatives has also yielded promising results against MRSA. researchgate.netmdpi.com For example, certain 2,4-disubstituted pyridine derivatives have been shown to be effective against intracellular and biofilm-forming tubercle bacilli, indicating a broad spectrum of potential antibacterial applications. frontiersin.org

    Table 1: In Vitro Antibacterial Activity of Selected Difluorobenzamide Derivatives

    Compound MSSA ATCC25923 MIC (µg/mL) MRSA ATCC43300 MIC (µg/mL)
    1 8 8
    2 4 4
    3 8 8
    4 1 4
    5 8 4

    Data sourced from a study on difluorobenzamide derivatives. nih.gov

    The antifungal potential of pyridine-containing compounds has also been a subject of scientific inquiry. While direct studies on this compound against fungal strains are not extensively detailed in the provided context, the broader class of pyridine derivatives has shown activity against various fungal pathogens. nih.govresearchgate.netmdpi.comsigmaaldrich.com

    For instance, studies on other heterocyclic compounds containing pyridine moieties have demonstrated their efficacy against Candida albicans, a common cause of fungal infections in humans. nih.gov These findings suggest that the difluorobenzoylpyridine scaffold could be a valuable starting point for the development of novel antifungal agents. Further research is warranted to specifically evaluate the antifungal spectrum and potency of this compound and its close analogs.

    Understanding the molecular basis of antimicrobial activity is crucial for drug development. For difluorobenzamide derivatives, a key molecular target identified is the FtsZ protein. nih.gov FtsZ is a crucial bacterial cytoskeletal protein that forms a ring structure (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death. The ability of these compounds to target FtsZ provides a clear mechanism for their antibacterial action against Gram-positive bacteria. nih.gov

    The synergistic activity observed with oxacillin in MRSA suggests an additional or complementary mechanism. By potentially weakening the bacterial cell structure through FtsZ inhibition, these compounds may render the bacteria more susceptible to the effects of β-lactam antibiotics that target cell wall synthesis. nih.gov

    Anti-inflammatory Activity Research

    Chronic inflammation is a hallmark of numerous diseases, and the search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. Derivatives of this compound have also been investigated for their potential to modulate inflammatory responses.

    Research into the anti-inflammatory properties of pyridine derivatives has shown their ability to modulate key inflammatory mediators and signaling pathways. nih.govnih.govnih.govnih.gov Studies on various pyridine analogs have demonstrated inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov IL-1β is a central mediator of innate immunity and inflammation, and its inhibition can lead to a significant reduction in disease severity in a range of inflammatory conditions. nih.gov

    Furthermore, investigations into other heterocyclic compounds have revealed their capacity to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are important mediators of inflammation. ebi.ac.uk This suppression is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govebi.ac.uk The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, has also been identified as a target for some anti-inflammatory compounds. nih.govebi.ac.uk

    The identification of specific cellular and molecular targets is key to understanding the anti-inflammatory mechanism of these compounds. In the context of IL-1β inhibition by certain pyridine analogs, the p38 MAPK signaling pathway has been implicated. nih.gov The p38 mitogen-activated protein kinases are involved in the production of inflammatory cytokines, and their modulation can effectively dampen the inflammatory response.

    For some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, the cyclooxygenase (COX) enzymes, particularly COX-2, have been identified as targets. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapy. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the COX-2 enzyme. nih.gov

    Another potential molecular target in inflammation is the high mobility group box 1 (HMGB1) protein. nih.gov Extracellular HMGB1 can trigger inflammation, and its interaction with the chemokine CXCL12 is crucial for recruiting inflammatory cells. nih.gov While not directly linked to this compound in the provided information, the targeting of such protein-protein interactions represents a modern approach in the development of anti-inflammatory drugs.

    Anticancer Activity Research

    The therapeutic potential of pyridine derivatives in oncology is an active area of investigation. Research into this compound and related structures has explored their effects on cancer cell proliferation, and their ability to inhibit key enzymes involved in cancer progression such as kinases and topoisomerases.

    Inhibition of Cellular Proliferation Mechanisms

    Derivatives of benzoylpyridine have been investigated for their antiproliferative properties. For instance, certain pyridine-urea derivatives have demonstrated significant growth inhibitory activity against breast cancer cell lines. researchgate.net Similarly, novel pyridine and pyridone anticancer compounds have been shown to inhibit the proliferation of both liver and breast cancer cells. nih.gov These related compounds suggest that the core structure of this compound may also possess the ability to interfere with the mechanisms of cellular proliferation in cancer cells.

    Kinase Inhibitory Activities

    Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer, making them a key target for anticancer therapies. youtube.com Pyrazolopyridine-based compounds have been identified as potent kinase inhibitors, with some candidates progressing to clinical trials for cancer treatment. nih.gov The structural similarities suggest that this compound could also exhibit inhibitory activity against various kinases, a hypothesis that warrants further investigation to determine its specific targets and potency.

    Topoisomerase Inhibition Studies

    Topoisomerases are essential enzymes that manage the topology of DNA and are critical for cell replication. wikipedia.org Their inhibition is a well-established mechanism for cancer chemotherapy. embopress.org Studies on 2,4,6-triaryl pyridines have demonstrated their potential as both topoisomerase I and II inhibitors. researchgate.net While direct studies on this compound are limited, the activity of related pyridine structures suggests that it could potentially interfere with topoisomerase function, thereby exerting an anticancer effect.

    Antiviral Activity Research

    The broad biological activities of pyridine derivatives extend to antiviral applications. nih.govnih.gov Research has explored the potential of various pyridine-containing compounds to combat different viral infections. While specific data on this compound is not extensively available, patent literature mentions benzoylpyridine derivatives in the context of antifungal agents, which can sometimes share mechanisms with antiviral compounds. ipindia.gov.in A review of pyridine-containing heterocycles has highlighted their activity against a range of viruses, including HIV, HCV, HBV, RSV, and Cytomegalovirus, through various mechanisms such as reverse transcriptase inhibition and polymerase inhibition. researchgate.net

    Neurotransmitter System Modulation Studies

    The central nervous system is another area where pyridine derivatives have shown significant activity. These compounds can interact with various components of neurotransmitter systems, including receptors and transporters. P2 receptors, for example, are involved in modulating the release of major neurotransmitters, and their activity can be influenced by various small molecules. nih.govnih.gov The expression of neurotransmitter receptors can be altered by various stimuli and chemical compounds, indicating a potential for therapeutic intervention in neurological and psychiatric disorders. frontiersin.orgresearcher.life

    Receptor and Enzyme Interaction Studies and Binding Affinity Assessments

    Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

    The development of this compound and its analogs as potent biological agents has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically explore how chemical modifications to the core structure influence the compound's interaction with its biological target, thereby affecting its efficacy. Research has primarily focused on two key areas: the substitution pattern on the benzoyl ring and modifications to the pyridine moiety. These studies are crucial for optimizing the pharmacological profile of this class of compounds, particularly as tubulin polymerization inhibitors. nih.gov

    Influence of Fluorine Substitution Pattern on Activity

    The presence and positioning of fluorine atoms on the benzoyl ring are critical determinants of the biological activity of 2-benzoylpyridine (B47108) derivatives. Fluorine, due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding interactions with target proteins.

    In scaffolds analogous to 2-benzoylpyridine, the specific placement of fluorine substituents on a phenyl ring has been shown to have a profound impact on antiproliferative activity. For instance, in a series of fluoro-substituted benzimidazole derivatives, compounds with ortho- and para-fluoro substitutions on the phenyl ring were generally found to be more active than the corresponding meta-fluoro isomers. acgpubs.orgresearchgate.net This highlights that the position of the fluorine atom is not arbitrary and dictates the potency of the compound.

    Specifically relating to a difluoro pattern, studies on benzimidazole-oxindole conjugates have shown that a difluoro substitution at the 3 and 5 positions of the phenyl ring resulted in significant cytotoxicity against breast cancer cell lines. acgpubs.org This 3,5-difluoro pattern, identical to that in this compound, is often employed to enhance a molecule's binding affinity and metabolic stability. The electron-withdrawing nature of the two fluorine atoms can modulate the electronic properties of the benzoyl group, potentially leading to stronger interactions with amino acid residues in the target's binding site. While direct comparative studies on the 2-benzoylpyridine scaffold are limited in the provided research, the data from analogous heterocyclic systems strongly suggest that the 3,5-difluoro substitution pattern is a key contributor to the biological efficacy of the title compound.

    Table 1: Effect of Fluorine Substitution on Antiproliferative Activity in Analogous Scaffolds

    Scaffold Substitution Pattern Relative Activity Reference
    Benzimidazole Ortho-Fluoro High acgpubs.orgresearchgate.net
    Benzimidazole Meta-Fluoro Low acgpubs.orgresearchgate.net
    Benzimidazole Para-Fluoro High acgpubs.orgresearchgate.net

    Impact of Pyridine Ring Substitution on Biological Efficacy

    SAR studies on a series of 6-aryl-2-benzoyl-pyridines, which act as tubulin polymerization inhibitors, have demonstrated the importance of substitution at the 6-position of the pyridine ring. The introduction of an aryl group at this position was a key feature of highly potent compounds, with one such analog exhibiting an average IC50 of approximately 1.8 nM against a panel of cancer cell lines. nih.gov This suggests that bulky substituents at the 6-position can occupy a specific pocket in the colchicine binding site of tubulin, enhancing binding affinity.

    Furthermore, the electronic properties of substituents on the pyridine ring can influence the molecule's activity. For example, adding a methoxy group to a pyridine ring, particularly at the 2-position (ortho to the nitrogen), can decrease the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects. nih.gov This modulation of basicity can be critical, as it may prevent undesirable interactions or metabolic reactions in a physiological environment, thereby improving the compound's profile. While the specific effects of smaller substituents like methyl or methoxy groups at various positions on the this compound core have not been detailed in the available literature, the principles derived from related series underscore the significant role of pyridine ring substitutions in fine-tuning biological efficacy.

    Table 2: List of Compounds Mentioned

    Compound Name
    This compound
    2-(2-Fluorobenzoyl)pyridine
    2-(3-Fluorobenzoyl)pyridine
    2-(4-Fluorobenzoyl)pyridine

    Applications in Materials Science

    Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

    The development of highly efficient and stable luminescent materials is a cornerstone of modern display and lighting technology. Organic Light-Emitting Diodes (OLEDs) that utilize phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), have garnered substantial attention. These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Ligands derived from difluorinated phenylpyridine structures, closely related to 2-(3,5-Difluorobenzoyl)pyridine, are instrumental in creating these highly effective phosphorescent emitters.

    The synthesis of phosphorescent iridium(III) complexes typically involves the coordination of the iridium metal center with both cyclometalating and ancillary ligands. Difluorophenylpyridine derivatives serve as excellent cyclometalating (C^N) ligands due to the strong iridium-carbon bond formed, which is enhanced by the electron-withdrawing fluorine atoms.

    A general synthetic route involves a two-step process. First, the iridium precursor, commonly iridium(III) chloride (IrCl₃), reacts with the chosen difluorophenylpyridine-type ligand to form a chloride-bridged dimer, such as [Ir(C^N)₂(µ-Cl)]₂. In the second step, this dimer is treated with an ancillary ligand, which can be a β-diketonate like acetylacetonate (acac) or a picolinate, to yield the final, stable, heteroleptic iridium(III) complex. analis.com.my More recent methods have demonstrated the rapid synthesis of iridium(III) complexes at room temperature using sulfur-containing ancillary ligands, which can be achieved in minutes due to the strong coordinating ability of sulfur with iridium. mdpi.com These efficient synthesis strategies are crucial for the cost-effective production of OLED materials. mdpi.com160.153.132

    The photophysical properties of iridium(III) complexes are highly tunable by modifying the structure of their ligands. The introduction of fluorine atoms onto the phenyl ring of the C^N ligand, as in difluorophenylpyridine, significantly influences the electronic structure of the complex. This modification can stabilize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to a blue-shift in the emission color. analis.com.my

    These complexes typically exhibit strong absorption bands in the UV region, which are assigned to spin-allowed ligand-centered (¹π,π*) transitions. rsc.org Weaker absorption bands extending into the visible region are attributed to a mix of spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. analis.com.myrsc.org

    Upon excitation, these complexes phosphoresce, emitting light from their triplet excited states. The emission color can range from blue and green to orange and red, depending on the specific ligands used. researchgate.netnih.gov Critically, many of these complexes exhibit high photoluminescence quantum yields (PLQYs), often exceeding 90%, which is a prerequisite for their use in high-efficiency OLEDs. nih.govrsc.org The excited-state lifetimes are typically in the microsecond range. rsc.org

    Photophysical Properties of Selected Iridium(III) Complexes with Fluorinated Phenylpyridine-type Ligands
    ComplexEmission Peak (nm)Photoluminescence Quantum Yield (PLQY)Excited-State Lifetime (µs)Emission Color
    (dfdmappy)₂Ir(phim) (Ir1)Not Specified91%1.10Blue rsc.org
    (dfdmapypy)₂Ir(phim) (Ir2)Not Specified60%3.33Blue rsc.org
    Ir(ppm)₂(acac)58490%Not SpecifiedOrange nih.gov
    Ir(dmppm)₂(acac)60092%Not SpecifiedOrange nih.gov
    Ir-3 (with phenothiazine unit)62252.8%Not SpecifiedRed mdpi.com

    The performance of OLEDs is evaluated based on several parameters, including luminous efficiency (measured in cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). Iridium(III) complexes featuring difluorophenylpyridine-type ligands have been successfully employed as phosphorescent dopants in the emissive layer of OLEDs, leading to devices with exceptional performance.

    The emission color of the OLED can be precisely controlled by the molecular design of the iridium complex. nih.gov For instance, the use of strong electron-donating groups on the ligand can raise the energy of the triplet state, resulting in bluer emissions. rsc.org Conversely, extending the π-conjugation of the ligands can lead to a red-shift in the emission. researchgate.net This high degree of tunability allows for the creation of emitters that span the entire visible spectrum, which is essential for full-color displays and white lighting applications. nih.gov Devices incorporating these complexes have achieved high efficiencies, with some blue OLEDs reaching an EQE of 28% and orange-red OLEDs exceeding 30%. researchgate.netrsc.org

    Performance of OLEDs Employing Iridium(III) Complexes with Fluorinated Phenylpyridine-type Ligands
    ComplexMax. External Quantum Efficiency (EQE)Max. Luminous Efficiency (cd/A)CIE Coordinates (x, y)Emission Color
    Ir1-based device28%Not Specified(0.16, 0.21)Blue rsc.org
    Ir-3-based device18.1%23.71Not SpecifiedRed mdpi.com
    Ir(dmppm)₂(acac)-based device28.2%Not SpecifiedNot SpecifiedOrange nih.gov
    (MPBFP)₂Ir(detd)-based device17.2%Not SpecifiedNot SpecifiedGreen rsc.org
    Ir3-based device (orange-red)30.65%Not SpecifiedNot SpecifiedOrange-Red researchgate.net

    Utilization as Building Blocks for Advanced Functional Materials

    Beyond their use in OLEDs, fluorinated pyridine (B92270) compounds like this compound serve as versatile building blocks for a wide range of advanced functional materials. nih.govresearchgate.net The incorporation of fluorine atoms into organic molecules imparts several desirable properties, including high thermal stability, chemical resistance, and specific electronic characteristics due to fluorine's high electronegativity. ossila.com

    These fluorinated pyridine building blocks can be chemically modified through various reactions, such as palladium-catalyzed cross-coupling, to create more complex molecules and polymers. nih.govresearchgate.net This versatility allows for their integration into materials designed for diverse applications, including organic field-effect transistors (OFETs), photovoltaics, and chemical sensors. The unique properties conferred by the C-F bond make these building blocks essential for the development of next-generation organic electronics and smart materials. whiterose.ac.uk

    Supramolecular Assembly and Host-Guest Chemistry

    The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a valuable component in supramolecular chemistry. nih.gov Molecules containing pyridine units can self-assemble into well-defined, ordered structures such as macrocycles, cages, and nanotubes through non-covalent interactions. rsc.orgchemrxiv.org

    These self-assembled structures can exhibit host-guest properties, where the cavity of the supramolecular assembly can encapsulate smaller "guest" molecules. nih.govrsc.org This interaction is highly specific and can be controlled by the size, shape, and chemical nature of both the host and the guest. nih.gov This capability is being explored for applications in molecular recognition, catalysis, and the controlled release of molecules. For example, precisely designed ligands with pyridine units have been shown to assemble into coordination nanotubes capable of selectively recognizing guest molecules based on their length. nih.gov

    Applications in Agricultural Chemistry

    Exploration of Pesticidal Properties

    The primary pesticidal activity associated with the benzoylpyridine class of compounds is fungicidal. Notably, the compound Pyriofenone (B131606) stands out as a commercialized fungicide. Pyriofenone is chemically identified as 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine. scribd.com It is particularly effective against powdery mildew on various crops, including cereals and vegetables, as well as rice blast. scribd.com The fungicidal efficacy of pyriofenone and other related benzoylpyridine derivatives has been detailed in several patents, which also highlight their use in combination with other fungicides to achieve synergistic effects. epo.orggoogleapis.com

    Patents have disclosed other benzoylpyridine derivatives with significant fungicidal activity. For instance, compounds such as 4-(2,3,4-trimethoxy-6-methylbenzoyl)-2,5-dichloro-3-trifluoromethylpyridine and 4-(2,3,4-trimethoxy-6-methylbenzoyl)-2-chloro-3-trifluoromethyl-5-methoxypyridine have been identified as potent fungicides. googleapis.com These examples underscore the potential of the benzoylpyridine scaffold as a toxophore for developing new fungicidal agents. The variations in substituents on both the benzoyl and pyridine (B92270) rings appear to be crucial in modulating the spectrum and potency of the fungicidal action.

    Table 1: Fungicidal Activity of Selected Benzoylpyridine Derivatives

    Compound NameTarget DiseasesReference
    PyriofenonePowdery mildew, Rice blast scribd.com
    4-(2,3,4-trimethoxy-6-methylbenzoyl)-2,5-dichloro-3-trifluoromethylpyridinePlant pathogenic fungi googleapis.com
    4-(2,3,4-trimethoxy-6-methylbenzoyl)-2-chloro-3-trifluoromethyl-5-methoxypyridinePlant pathogenic fungi googleapis.com

    Design and Synthesis of Novel Agrochemical Active Ingredients

    The chemical structure of 2-(3,5-Difluorobenzoyl)pyridine makes it a logical candidate for synthesis and evaluation in agrochemical discovery programs. The process of discovering new active ingredients often involves the synthesis of analogs of known active compounds, a strategy known as "intermediate derivatization." justia.com In this context, this compound can be viewed as a structural analog of the active fungicide pyriofenone and other patented benzoylpyridines.

    The synthesis of this compound would likely involve the coupling of a 3,5-difluorophenyl metallic reagent with a suitable pyridine-2-carbonyl derivative or a related reaction. The rationale for exploring this specific substitution pattern is based on the well-understood impact of fluorine atoms in modulating the biological activity of molecules. The strong electronegativity and unique steric properties of fluorine can influence factors such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which are all critical for the efficacy of an agrochemical.

    The design of novel agrochemicals based on the this compound scaffold would involve the systematic introduction of various substituents onto the pyridine ring. By comparing the biological activities of these new derivatives with existing benzoylpyridine fungicides, researchers could establish structure-activity relationships (SAR). This understanding would guide the further optimization of the lead compounds to enhance their pesticidal potency, broaden their spectrum of activity, and improve their safety profile for non-target organisms and the environment. While specific research on the direct synthesis of agrochemicals from this compound is not prominent, the established fungicidal activity of its analogs provides a strong impetus for its inclusion in future agrochemical research and development endeavors.

    Future Research Directions and Translational Opportunities

    Elucidation of Comprehensive Biological Mechanisms at the Molecular Level

    A foundational pillar for future research will be the comprehensive characterization of the biological activities of 2-(3,5-Difluorobenzoyl)pyridine and its derivatives. While the broader class of pyridine (B92270) compounds has been implicated in various biological processes, the specific molecular targets for this difluorinated analogue remain largely unassigned. Future work should prioritize identifying and validating these targets to unlock its therapeutic potential.

    Research into analogous structures provides a roadmap for these investigations. For instance, various pyridine derivatives have been screened for inhibitory activity against key enzymes. A recent study screened thirty-one pyridine derivatives against the human hydrogen sulfide (B99878) (H₂S) synthesizing enzymes cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST), identifying two weak inhibitors of CBS and CSE. researchgate.netnih.gov Similarly, dichlorophenylpyridine-based molecules have been shown to inhibit furin, a proprotein convertase implicated in viral infections, through an induced-fit mechanism. researchgate.net Other research has focused on developing small-molecule modulators of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), a critical regulator of cardiac function, with some activators incorporating pyridine motifs. acs.orgacs.org

    Future efforts should, therefore, involve systematic screening of this compound against diverse panels of kinases, proteases, and other enzyme families to identify primary targets. Mechanistic studies, including enzyme kinetics and structural biology (X-ray crystallography or cryo-EM), will be crucial to understand the precise mode of interaction, such as allosteric modulation or competitive inhibition, at the molecular level.

    Discovery of Novel Reactivity Patterns and Synthetic Pathways

    Innovations in synthetic chemistry are paramount to exploring the chemical space around the this compound scaffold. Developing novel, efficient, and modular synthetic routes will enable the generation of diverse analogues for structure-activity relationship (SAR) studies.

    A promising recent development is the modular synthesis of benzoylpyridines through a telescoped flow process. nih.govacs.org This method utilizes a catalyst-free, light-driven reductive arylation between aromatic aldehydes and cyanopyridines, followed by oxidation with potassium permanganate. nih.govacs.org This approach offers high efficiency, short reaction times, and scalability, making it ideal for library synthesis. nih.govacs.org Other established methods include the reaction of cyanopyridines with substituted benzenes in the presence of a Lewis acid catalyst. google.com

    Future synthetic research could focus on:

    Late-stage Functionalization: Developing methods to selectively modify the pyridine or the difluorophenyl ring on the pre-formed scaffold. This would allow for rapid diversification and fine-tuning of properties.

    Novel Coupling Strategies: Exploring new cross-coupling reactions to construct the core benzoylpyridine framework, potentially under milder conditions or with broader functional group tolerance.

    Asymmetric Synthesis: For derivatives with chiral centers, developing stereoselective synthetic methods is crucial, as enantiomers often exhibit distinct biological activities and properties.

    Carbodefluorination: Investigating carbene-initiated rearrangement strategies could lead to novel transformations of the fluoroalkyl ketone moiety, providing access to skeletally diverse and highly functionalized fluorinated molecules. nih.gov

    Synthetic RouteDescriptionKey Features
    Reductive Arylation (Flow) A light-driven, catalyst-free reaction of an aromatic aldehyde and a cyanopyridine, followed by oxidation.High throughput, short residence time, high efficiency. nih.govacs.orgresearchgate.net
    Friedel-Crafts Acylation Reaction of a cyanopyridine with a substituted benzene (B151609) using a Lewis acid catalyst and hydrogen chloride.Utilizes readily available starting materials. google.com
    Oxidation of Methanols One-step oxidation of phenyl(pyridin-2-yl)methanol (B192787) using an ionic hydride catalyst and air or oxygen.Mild reaction conditions, high yield (up to 95%). google.com

    Integration of High-Throughput Screening and Computational Design for Accelerated Discovery

    To navigate the vast chemical space and accelerate the discovery of potent and selective agents, the integration of high-throughput screening (HTS) and computational design is essential. These synergistic approaches can prioritize compounds for synthesis and testing, saving significant time and resources. techniques-ingenieur.fr

    Computational modeling can be employed to predict the binding affinity and mode of interaction of this compound derivatives with putative biological targets. nih.gov Virtual screening of large compound libraries can identify initial hits, which can then be optimized using structure-based drug design. nih.govnih.gov For example, in silico screening was successfully used to select pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives for synthesis and subsequent evaluation as antimalarial agents. malariaworld.org

    High-throughput screening allows for the rapid experimental evaluation of large libraries of compounds against specific biological targets or in cell-based assays. researchgate.net Orthogonal HTS methods, which use multiple complementary assays like differential scanning fluorimetry and surface plasmon resonance, can provide a robust platform for identifying and validating hits. researchgate.netnih.gov The development of direct-to-biology HTS platforms, where crude reaction products are screened without purification, further accelerates the design-make-test cycle.

    Future strategies should involve creating focused libraries of this compound analogues, designed computationally, and then synthesizing them using efficient methods like flow chemistry for evaluation in HTS campaigns.

    Exploration of Emerging Applications in Interdisciplinary Fields

    The unique structural and electronic features of this compound suggest potential applications beyond traditional medicinal chemistry, extending into materials science and chemical biology.

    The incorporation of fluorine atoms is a well-established strategy in drug design to modulate physicochemical properties. olemiss.edu The α,α-difluorinated ketone motif, in particular, is a valuable component of bioactive molecules. bohrium.com Research into peptidyl fluoromethyl ketones has shown their utility as potent inhibitors of hydrolytic enzymes like serine and cysteine proteases. mdpi.com This suggests that this compound could serve as a warhead or a key pharmacophore in the design of novel enzyme inhibitors.

    In materials science , pyridine-containing aromatic systems are being explored for applications in organic electronics. For example, molecules with pyridine-3,5-dicarbonitrile (B74902) fragments have been synthesized and shown to be efficient electron-transporting organic semiconductors exhibiting thermally activated delayed fluorescence (TADF), making them suitable for high-performance organic light-emitting diodes (OLEDs). beilstein-journals.org The electron-deficient nature of the this compound scaffold could be exploited in the design of new functional materials with tailored electronic or photophysical properties.

    Future interdisciplinary research could explore its use as:

    A chemical probe to study biological pathways.

    A building block for novel polymers or functional materials.

    A component in the development of new agrochemicals, leveraging the known utility of fluorinated compounds in this sector.

    Q & A

    Q. What synthetic methodologies are optimal for preparing 2-(3,5-Difluorobenzoyl)pyridine, and how can purity be maximized?

    The synthesis often involves multi-step protocols, including Suzuki-Miyaura cross-coupling for introducing aryl groups to the pyridine core. For example, a Pd(PPh₃)₄ catalyst system with 3,5-difluorophenylboronic acid under reflux in toluene/EtOH (105°C) achieves efficient coupling . Subsequent oxidation with MnO₂ in THF or KOH-mediated hydrolysis (80°C) refines the product. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent dehalogenation .

    Q. Which analytical techniques are critical for characterizing this compound and verifying its structure?

    X-ray diffraction (XRD) is essential for confirming crystallographic parameters, while NMR (¹H/¹³C/¹⁹F) resolves electronic environments of fluorine and aromatic protons. Mass spectrometry validates molecular weight, and HPLC monitors purity. For example, XRD analysis of analogous pyridine derivatives confirmed dihedral angles between substituents, critical for SAR studies .

    Q. What are the stability considerations for handling this compound in laboratory settings?

    The compound is sensitive to moisture and light. Storage under argon at –20°C in amber vials minimizes decomposition. Safety protocols recommend PPE due to potential irritancy, as seen in related fluorinated pyridines .

    Advanced Research Questions

    Q. How does the 3,5-difluorobenzoyl group modulate electronic properties in catalytic or medicinal applications?

    The electron-withdrawing fluorine atoms enhance electrophilicity at the pyridine nitrogen, facilitating coordination in catalytic systems. For instance, N-acyl amino phosphine catalysts bearing this group improved enantioselectivity in [4+2] annulations by stabilizing transition states via π-π interactions . In medicinal chemistry, this moiety increases binding affinity to kinase active sites by forming halogen bonds .

    Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

    Discrepancies arise from varying Pd catalyst loadings or boronic acid purities. Systematic optimization (e.g., adjusting Pd(PPh₃)₄ to 5 mol%, pre-stirring boronic acid with K₂CO₃) can improve reproducibility. Contaminants in solvents (e.g., EtOH moisture) may also reduce yields, necessitating rigorous drying .

    Q. How can computational modeling predict the biological activity of this compound derivatives?

    Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular docking (e.g., AutoDock Vina) simulates binding to targets like p38 MAP kinase. For analogs, HOMO-LUMO gaps correlated with inhibitory potency, and docking revealed hydrophobic interactions with kinase pockets .

    Q. What structure-activity relationship (SAR) insights guide the design of this compound-based therapeutics?

    Fluorine substitution at the 3,5-positions enhances metabolic stability and membrane permeability. In p38 MAP kinase inhibitors, replacing the benzoyl group with bulkier substituents reduced off-target effects while maintaining IC₅₀ values <10 nM .

    Methodological Notes

    • Synthetic Optimization : Include control experiments to test catalyst efficiency (e.g., Pd vs. Ni) and solvent polarity effects.
    • Biological Assays : Use SPR (surface plasmon resonance) for binding kinetics and Western blotting to validate kinase inhibition in cellular models .
    • Computational Workflows : Combine MD simulations (AMBER) with free-energy perturbation to refine docking predictions .

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